molecular formula C14H11Cl2NO2 B5562218 N-(3,4-dichlorophenyl)-2-methoxybenzamide

N-(3,4-dichlorophenyl)-2-methoxybenzamide

Cat. No.: B5562218
M. Wt: 296.1 g/mol
InChI Key: DXCIHGNHNFZXOJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-methoxybenzamide is a chemical compound characterized by its dichlorophenyl group and methoxybenzamide moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dichlorophenylamine and 2-methoxybenzoic acid.

  • Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Industrial Production Methods: On an industrial scale, the reaction is performed under controlled conditions to ensure high yield and purity. The process involves heating the reactants in an inert atmosphere to prevent oxidation and contamination.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, alkaline conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Nucleophiles like hydroxide (OH-) or alkoxide (OR-), polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Chloro-substituted benzamides, amino-substituted benzamides.

Mechanism of Action

Target of Action

N-(3,4-dichlorophenyl)-2-methoxybenzamide, also known as DCMU or Diuron, primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy .

Mode of Action

DCMU inhibits the electron transport chain reaction in PSII, specifically blocking the Q_B plastoquinone binding site . This prevents the flow of electrons from PSII to plastoquinone, disrupting the photosynthetic electron transport chain . As a result, the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) is significantly reduced .

Biochemical Pathways

The inhibition of the electron transport chain by DCMU affects the light-dependent reactions of photosynthesis . This disruption prevents the production of ATP and NADPH, essential molecules for the light-independent reactions (Calvin cycle) where CO2 is fixed into carbohydrates . Therefore, DCMU indirectly affects the Calvin cycle by limiting the availability of ATP and NADPH .

Result of Action

The primary result of DCMU’s action is the inhibition of photosynthesis, leading to a decrease in plant growth and development . In the context of its use as a herbicide, this results in the death of susceptible weed species . It’s worth noting that some species have developed resistance to dcmu, likely through mutations that alter the herbicide’s target site or enhance its metabolic degradation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, the compound’s effectiveness can be affected by factors such as soil type, temperature, and rainfall. Additionally, the presence of other chemicals in the environment could potentially influence DCMU’s stability and degradation . It’s also important to consider the potential ecological impact of DCMU, as it can affect non-target organisms and ecosystems .

Scientific Research Applications

Chemistry: N-(3,4-dichlorophenyl)-2-methoxybenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly as a precursor for drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3,4-Dichlorophenylamine: Similar in structure but lacks the benzamide group.

  • 2-Methoxybenzoic acid: Similar in structure but lacks the dichlorophenyl group.

  • N-(3,4-dichlorophenyl)-2-hydroxybenzamide: Similar but with a hydroxyl group instead of a methoxy group.

Uniqueness: N-(3,4-dichlorophenyl)-2-methoxybenzamide is unique due to its combination of the dichlorophenyl group and the methoxybenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCIHGNHNFZXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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